

# BMS-690514: A Comprehensive Technical Guide to a Pan-HER/VEGFR Inhibitor

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## Compound of Interest

Compound Name: BMS-690514

Cat. No.: B1684447

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## Introduction

**BMS-690514** is a potent, orally available, and reversible small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) critical in tumor growth and angiogenesis.[1][2] Developed by Bristol-Myers Squibb, this pyrrolotriazine-based compound demonstrates significant inhibitory activity against members of the human epidermal growth factor receptor (HER/ErbB) family, including EGFR (HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][3][4] This dual-pathway inhibition of both tumor cell proliferation and tumor-associated angiogenesis positions **BMS-690514** as a compound of significant interest in oncology research and development.[3] This technical guide provides a detailed overview of the preclinical and clinical data available for **BMS-690514**, with a focus on its mechanism of action, quantitative inhibitory activity, and the experimental methodologies used for its characterization.

## Mechanism of Action

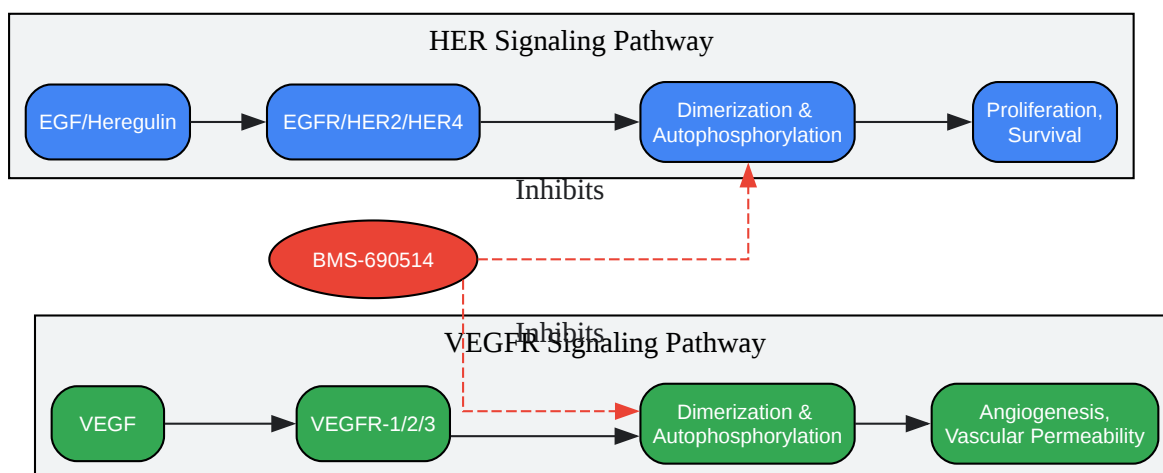
**BMS-690514** exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the kinase domain of both HER family receptors and VEGFRs. This binding event prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[1]

## HER Pathway Inhibition

The HER family of receptors plays a crucial role in the development and progression of various epithelial tumors. Overexpression or activating mutations of EGFR and HER2 are well-established oncogenic drivers. By inhibiting EGFR, HER2, and HER4, **BMS-690514** can effectively shut down these pro-survival signals in cancer cells.[3]

## VEGFR Pathway Inhibition

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By inhibiting VEGFR-1, -2, and -3, **BMS-690514** can disrupt the tumor's blood supply, leading to nutrient deprivation and the inhibition of tumor growth.[1][3]



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**Figure 1:** Simplified signaling pathways inhibited by **BMS-690514**.

## Quantitative Data

### In Vitro Kinase Inhibitory Activity

The potency of **BMS-690514** against various kinases has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are summarized below.

Target Kinase	IC50 (nM)
EGFR (HER1)	5[5]
HER2	20[5]
HER4	60[5]
VEGFR-1	25-50[5]
VEGFR-2	25-50[5]
VEGFR-3	25-50[5]
Flt-3	Data not available
Lck	Data not available

## Cellular Proliferation Inhibitory Activity

**BMS-690514** has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those dependent on HER signaling.

Cell Line	Cancer Type	Key Mutation/Status	IC50 (nM)
HCC4006	Non-Small Cell Lung	EGFR exon 19 deletion	2-35[5]
HCC827	Non-Small Cell Lung	EGFR exon 19 deletion	2-35[5]
PC9	Non-Small Cell Lung	EGFR exon 19 deletion	2-35[5]
DiFi	Colorectal	EGFR gene amplification	Data not available
NCI-H2073	Non-Small Cell Lung	EGFR gene amplification	Data not available
A431	Epidermoid Carcinoma	EGFR gene amplification	Data not available
A549	Non-Small Cell Lung	EGFR wild-type	~20[6]
H1975	Non-Small Cell Lung	EGFR T790M mutation	~20[6]
H1650	Non-Small Cell Lung	EGFR exon 19 deletion	~10[6]
H1299	Non-Small Cell Lung	EGFR null	~40[6]

## In Vivo Anti-Tumor Efficacy in Xenograft Models

**BMS-690514** has shown significant anti-tumor activity in various xenograft models when administered orally.

Tumor Model	Cancer Type	Dosing Schedule	Tumor Growth Inhibition
PC9	Non-Small Cell Lung	>3 mg/kg, once daily	Tumor regression[5]
A549	Non-Small Cell Lung	Not specified	Increased survival (p=0.02)[6]
H1299	Non-Small Cell Lung	Not specified	Increased survival (p=0.02)[6]
H1975	Non-Small Cell Lung	Not specified	Increased survival (p=0.1)[6]

## Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

A Phase I/IIa clinical trial evaluated the efficacy of **BMS-690514** in patients with advanced NSCLC. The maximum tolerated dose (MTD) was determined to be 200mg daily.[7]

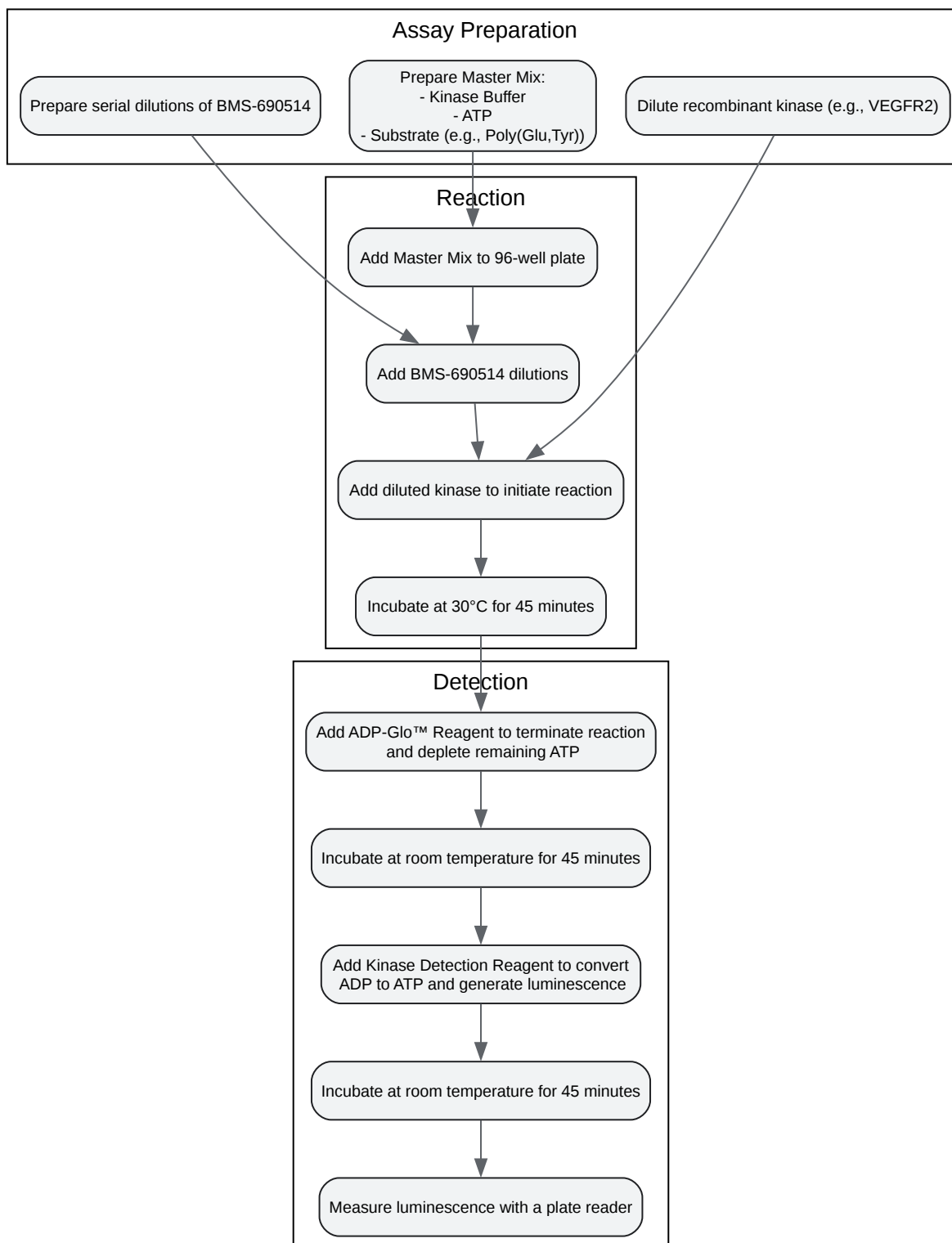
Patient Cohort	Disease Control Rate (≥4 months)	Objective Response Rate
Erlotinib-naïve (Cohort A)	43.3%[7]	3.3%[7]
Erlotinib-resistant (Cohort B)	22.6%[7]	3.2%[7]

Furthermore, in patients with EGFR mutations (including the T790M resistance mutation), 7 out of 10 (70%) achieved disease control, compared to 6 out of 21 (29%) with wild-type EGFR.[7]

## Experimental Protocols

### In Vitro Kinase Assay (General Protocol)

A luminescent kinase assay, such as the Kinase-Glo™ assay, is a common method to determine the in vitro inhibitory activity of compounds like **BMS-690514**.



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**Figure 2:** General workflow for an in vitro kinase inhibition assay.

## Materials:

- Recombinant kinase (e.g., VEGFR2, EGFR)
- Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ATP
- Substrate (e.g., Poly(Glu,Tyr) 4:1)
- **BMS-690514**
- ADP-Glo™ Kinase Assay Kit
- 96-well plates

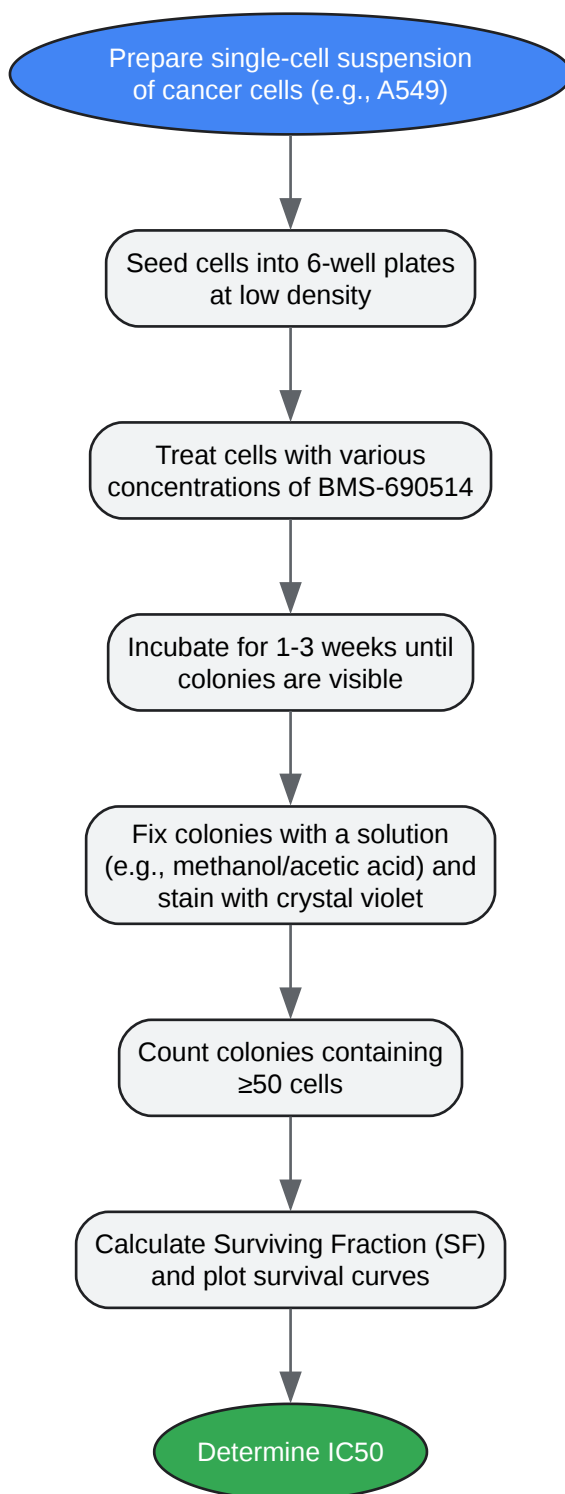
## Procedure:

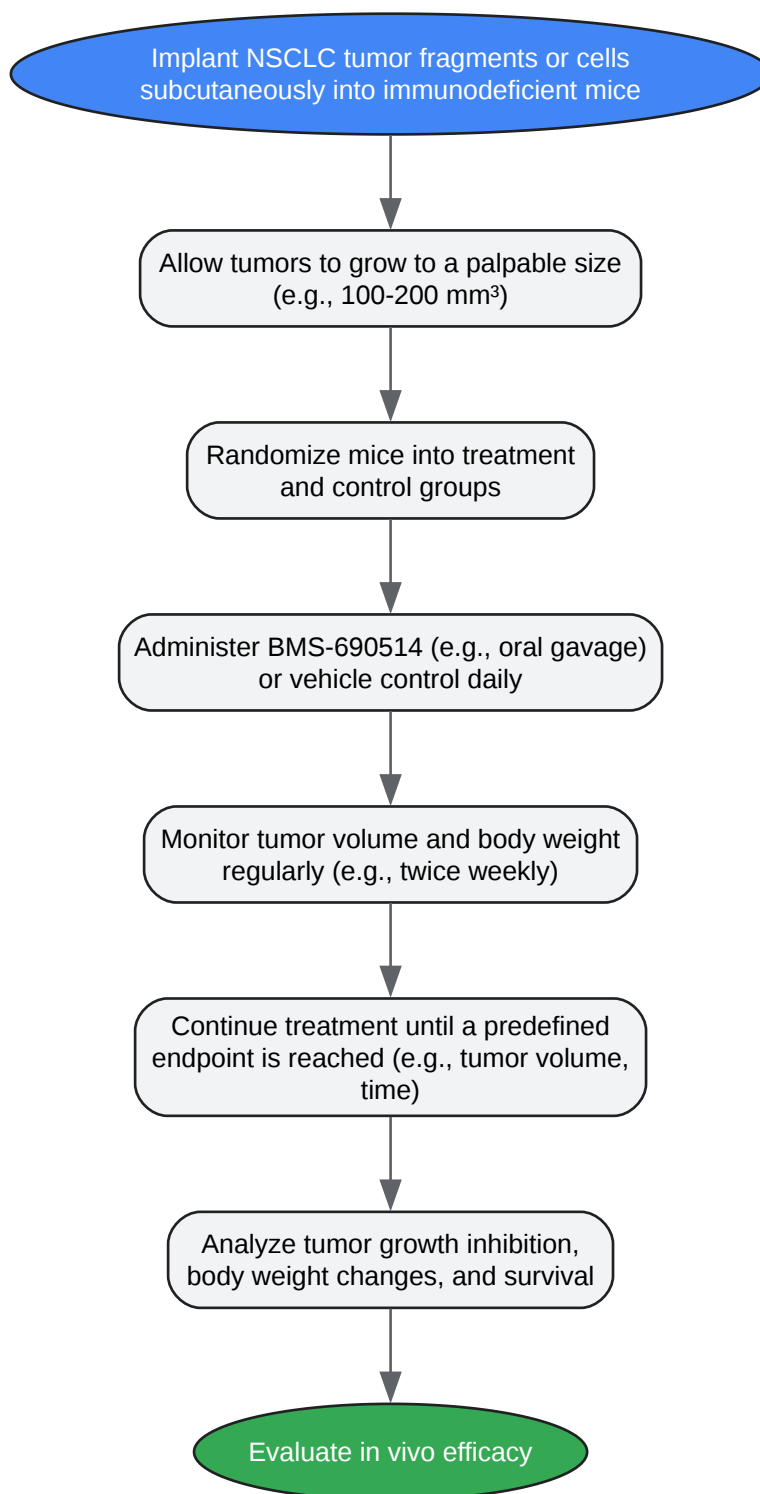
- Prepare serial dilutions of **BMS-690514** in a suitable solvent (e.g., DMSO) and then in kinase buffer.
- Prepare a master mix containing kinase buffer, ATP, and the appropriate substrate.
- Add the master mix to the wells of a 96-well plate.
- Add the **BMS-690514** dilutions to the respective wells. Include wells with vehicle only as a positive control (no inhibition) and wells with no enzyme as a negative control (100% inhibition).
- Initiate the reaction by adding the diluted recombinant kinase to each well.
- Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
- The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of **BMS-690514** and determine the IC<sub>50</sub> value.

## Cellular Proliferation Assay (Clonogenic Assay)

The clonogenic assay is a gold-standard method to determine the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.







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